molecular formula C10H8ClN B1616104 3-Chloro-4-methylquinoline CAS No. 56961-79-6

3-Chloro-4-methylquinoline

Cat. No.: B1616104
CAS No.: 56961-79-6
M. Wt: 177.63 g/mol
InChI Key: GXLBMEWXUAEPIY-UHFFFAOYSA-N
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Description

3-Chloro-4-methylquinoline: is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the third position and a methyl group at the fourth position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Methods: Traditional methods for synthesizing quinoline derivatives include the Skraup, Doebner-Miller, and Friedländer reactions. These methods often involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions.

    Modern Methods: Recent advances have introduced greener and more efficient synthetic routes, such as microwave-assisted synthesis, which reduces reaction time and energy consumption.

Industrial Production Methods: Industrial production of 3-Chloro-4-methylquinoline typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Substituted quinolines
  • Oxidized or reduced quinoline derivatives
  • Coupled products with various aryl or alkyl groups

Scientific Research Applications

Chemistry: 3-Chloro-4-methylquinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Quinoline derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties. They are investigated for their potential use in developing new therapeutic agents .

Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, pigments, and agrochemicals. Their ability to act as ligands in coordination chemistry also finds applications in catalysis and material science .

Mechanism of Action

The biological activity of 3-Chloro-4-methylquinoline is primarily due to its ability to interact with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The presence of the chlorine and methyl groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Quinoline: The parent compound without any substituents.

    4-Chloroquinoline: A similar compound with a chlorine atom at the fourth position.

    3-Methylquinoline: A compound with a methyl group at the third position.

Uniqueness: 3-Chloro-4-methylquinoline is unique due to the combined presence of both chlorine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution pattern can enhance its pharmacokinetic properties and make it a more potent compound in various applications .

Properties

IUPAC Name

3-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-8-4-2-3-5-10(8)12-6-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLBMEWXUAEPIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205534
Record name Quinoline, 3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56961-79-6
Record name 3-Chloro-4-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3-chloro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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